molecular formula ClHO2P+ B14704616 Chloro(hydroxy)oxophosphanium CAS No. 14939-33-4

Chloro(hydroxy)oxophosphanium

Cat. No.: B14704616
CAS No.: 14939-33-4
M. Wt: 99.43 g/mol
InChI Key: OSUKSSHOHKZSJC-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloro(hydroxy)oxophosphanium is a compound that contains phosphorus, chlorine, oxygen, and hydrogen atoms. It is a member of the organophosphorus compounds, which are widely studied due to their diverse applications in various fields such as chemistry, biology, and industry. The unique combination of chlorine, hydroxyl, and oxo groups attached to the phosphorus atom gives this compound distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(hydroxy)oxophosphanium can be synthesized through various methods. One common approach involves the reaction of phosphorus trichloride with water, which leads to the formation of phosphorus oxychloride and hydrochloric acid. The phosphorus oxychloride can then be further reacted with water to produce this compound. The reaction conditions typically involve controlled addition of water to avoid excessive hydrolysis and ensure the desired product formation.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using phosphorus trichloride and water. The process is carried out in specialized reactors designed to handle the exothermic nature of the reaction and to control the release of hydrochloric acid. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Chloro(hydroxy)oxophosphanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Phosphoric acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various organophosphorus compounds depending on the nucleophile used.

Scientific Research Applications

Chloro(hydroxy)oxophosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of chloro(hydroxy)oxophosphanium involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The pathways involved in its reactions include nucleophilic substitution, oxidation-reduction, and coordination with metal ions.

Comparison with Similar Compounds

Chloro(hydroxy)oxophosphanium can be compared with other similar organophosphorus compounds such as:

    Phosphorus oxychloride: Similar in structure but lacks the hydroxyl group.

    Phosphoric acid: Contains three hydroxyl groups instead of one chlorine and one hydroxyl group.

    Phosphine oxides: Similar in containing phosphorus and oxygen but differ in the presence of chlorine and hydroxyl groups.

The uniqueness of this compound lies in its specific combination of chlorine, hydroxyl, and oxo groups, which imparts distinct reactivity and applications compared to other organophosphorus compounds.

Properties

CAS No.

14939-33-4

Molecular Formula

ClHO2P+

Molecular Weight

99.43 g/mol

IUPAC Name

chloro-hydroxy-oxophosphanium

InChI

InChI=1S/ClO2P/c1-4(2)3/p+1

InChI Key

OSUKSSHOHKZSJC-UHFFFAOYSA-O

Canonical SMILES

O[P+](=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.